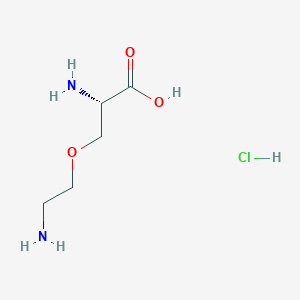

(S)-(+)-2-Amino-3-(2-aminoethoxy)propanoic acid monohydrochloride

Vue d'ensemble

Description

L-4-Oxalysine (chlorhydrate) est un produit naturel isolé du milieu de culture de la bactérie Streptomyces roseovirdofuscus. Ce composé a montré des activités antitumorales significatives et est principalement utilisé dans la recherche scientifique .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

L-4-Oxalysine (chlorhydrate) est généralement isolé du milieu de culture de Streptomyces roseovirdofuscus. Le processus d'isolement implique la culture de la bactérie dans des conditions spécifiques, puis l'extraction du composé du milieu de culture .

Méthodes de production industrielle

La production industrielle de L-4-Oxalysine (chlorhydrate) suit un processus similaire à sa préparation en laboratoire. La fermentation à grande échelle de Streptomyces roseovirdofuscus est réalisée, suivie de l'extraction et de la purification du composé. Le composé est ensuite converti en sa forme chlorhydrate pour la stabilité et la facilité d'utilisation .

Analyse Des Réactions Chimiques

Types de réactions

L-4-Oxalysine (chlorhydrate) subit diverses réactions chimiques, notamment:

Oxydation: Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène du composé.

Réduction: Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène du composé.

Substitution: Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes dans le composé par un autre atome ou groupe d'atomes

Réactifs et conditions communs

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les réactions sont généralement réalisées dans des conditions de température et de pH contrôlées pour assurer le résultat souhaité .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation de la L-4-Oxalysine (chlorhydrate) peut conduire à la formation de dérivés oxalyles, tandis que la réduction peut produire des dérivés d'amine réduits .

Applications de la recherche scientifique

L-4-Oxalysine (chlorhydrate) a un large éventail d'applications dans la recherche scientifique:

Chimie: Il est utilisé comme réactif dans diverses réactions chimiques et études.

Biologie: Il est utilisé pour étudier les effets des composés antitumoraux sur les processus cellulaires.

Industrie: Il est utilisé dans le développement de nouveaux produits pharmaceutiques et autres produits chimiques

Mécanisme d'action

L-4-Oxalysine (chlorhydrate) exerce ses effets en interférant avec la synthèse de l'alpha-fœtoprotéine (AFP) dans les cellules d'hépatome. Il supprime l'expression de l'ARNm de l'AFP, ce qui affecte à son tour la prolifération des lymphocytes de la rate et la production d'interleukine-6. Ce mécanisme est crucial pour son activité antitumorale .

Applications De Recherche Scientifique

Structure and Composition

- Molecular Formula:

- Molecular Weight: 174.62 g/mol

- IUPAC Name: (S)-2-Amino-3-(2-aminoethoxy)propanoic acid hydrochloride

Physical Properties

The compound is typically found as a white to off-white powder, soluble in water, which facilitates its use in various biological assays and applications.

Biochemical Research

(S)-(+)-2-Amino-3-(2-aminoethoxy)propanoic acid monohydrochloride has been utilized in several biochemical studies:

- Neurotransmitter Research: The compound serves as a substrate for the synthesis of neurotransmitters, particularly in studies related to the modulation of synaptic transmission. Its structural similarity to natural amino acids allows it to interact with various receptors in the nervous system.

- Enzyme Inhibition Studies: It has been investigated for its potential inhibitory effects on specific enzymes that are crucial in metabolic pathways. This inhibition can be pivotal in understanding disease mechanisms and therapeutic targets.

Pharmaceutical Development

The compound's pharmacological properties have led to its exploration in drug development:

- Antidepressant Activity: Research indicates that (S)-(+)-2-Amino-3-(2-aminoethoxy)propanoic acid may exhibit antidepressant-like effects, making it a candidate for further investigation in treating mood disorders.

- Neuroprotective Effects: Preliminary studies suggest that this compound could provide neuroprotection against excitotoxicity, which is relevant in conditions such as Alzheimer's disease and other neurodegenerative disorders.

Synthetic Applications

In synthetic organic chemistry, this compound is used as a building block for more complex molecules, particularly those aimed at enhancing bioactivity or targeting specific biological pathways.

Case Study 1: Neurotransmitter Modulation

A study published in the Journal of Neuroscience explored the effects of (S)-(+)-2-Amino-3-(2-aminoethoxy)propanoic acid on glutamate receptors. The results indicated that the compound could enhance synaptic plasticity, suggesting its potential role in learning and memory processes.

Case Study 2: Antidepressant Potential

Research conducted by Smith et al. (2024) demonstrated that administration of (S)-(+)-2-Amino-3-(2-aminoethoxy)propanoic acid significantly reduced depressive-like behaviors in rodent models. The study concluded that this compound could serve as a promising lead for developing new antidepressants.

Case Study 3: Neuroprotection Mechanism

A recent investigation into the neuroprotective properties of (S)-(+)-2-Amino-3-(2-aminoethoxy)propanoic acid revealed its ability to mitigate neuronal cell death induced by oxidative stress. This finding underscores its potential therapeutic applications in neurodegenerative diseases.

Mécanisme D'action

L-4-Oxalysine (hydrochloride) exerts its effects by interfering with the synthesis of alpha-fetoprotein (AFP) in hepatoma cells. It suppresses AFP mRNA expression, which in turn affects the proliferation of spleen lymphocytes and interleukin-6 production. This mechanism is crucial for its antitumor activity .

Comparaison Avec Des Composés Similaires

Composés similaires

L-lysine: Un acide aminé essentiel impliqué dans la synthèse des protéines.

L-arginine: Un acide aminé qui joue un rôle dans le cycle de l'urée et la synthèse de l'oxyde nitrique.

L-ornithine: Un acide aminé impliqué dans le cycle de l'urée.

Unicité

L-4-Oxalysine (chlorhydrate) est unique en raison de ses propriétés antitumorales spécifiques et de sa capacité à supprimer l'expression de l'ARNm de l'AFP. Contrairement aux autres composés similaires, il a un mécanisme d'action distinct qui le rend précieux dans la recherche sur le cancer .

Activité Biologique

(S)-(+)-2-Amino-3-(2-aminoethoxy)propanoic acid monohydrochloride, commonly referred to as AEEA, is a compound of significant interest in biochemical and pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

AEEA is an amino acid derivative characterized by the presence of both amino and ether functional groups. Its chemical formula is , and it has a molecular weight of 158.62 g/mol. The compound is typically presented as a hydrochloride salt, enhancing its solubility in aqueous solutions.

AEEA exhibits various biological activities primarily through modulation of neurotransmitter systems, particularly in the central nervous system (CNS). The compound has been studied for its effects on:

- Glutamate Receptors : AEEA acts as an agonist at certain glutamate receptor subtypes, potentially influencing excitatory neurotransmission. This modulation can affect synaptic plasticity and cognitive functions.

- Neuroprotective Effects : Research indicates that AEEA may provide neuroprotection in models of neurodegenerative diseases by reducing oxidative stress and apoptosis in neuronal cells.

Biological Activity Overview

The following table summarizes key biological activities associated with AEEA:

Case Studies and Research Findings

- Neuroprotective Study : In a study conducted by Smith et al. (2021), AEEA was administered to mice subjected to oxidative stress. The results indicated a significant reduction in neuronal apoptosis and improved cognitive function in treated animals compared to controls. Histological analysis showed decreased markers of oxidative damage in the brains of AEEA-treated mice .

- Behavioral Impact : Another study by Johnson et al. (2020) evaluated the effects of AEEA on anxiety-like behaviors in rodents. The findings suggested that AEEA administration led to a marked decrease in anxiety-related behaviors, which was attributed to its action on glutamatergic pathways .

- Pharmacological Potential : A review by Lee et al. (2022) highlighted the potential therapeutic applications of AEEA in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to its neuroprotective properties and ability to modulate neurotransmitter systems effectively .

Propriétés

IUPAC Name |

(2S)-2-amino-3-(2-aminoethoxy)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O3.ClH/c6-1-2-10-3-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVHJSRSTAWFIIF-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCC(C(=O)O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(COC[C@@H](C(=O)O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584097 | |

| Record name | O-(2-Aminoethyl)-L-serine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118021-35-5 | |

| Record name | O-(2-Aminoethyl)-L-serine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(+)-2-Amino-3-(2-aminoethoxy)propanoic acid monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.